molecular formula C19H21N3O2 B2525014 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034527-75-6

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2525014
CAS No.: 2034527-75-6
M. Wt: 323.396
InChI Key: VIRIWYLZCURYJO-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indole moiety, a hydroxyethyl group, and a tolyl group attached to a urea backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 1-methyl-1H-indole, undergoes a reaction with an appropriate electrophile to introduce the hydroxyethyl group at the 2-position. This can be achieved through a Friedel-Crafts alkylation reaction using ethylene oxide in the presence of a Lewis acid catalyst.

    Urea Formation: The resulting 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl intermediate is then reacted with o-tolyl isocyanate to form the desired urea derivative. This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of 1-(2-oxo-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea.

    Reduction: Formation of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)amine.

    Substitution: Formation of nitro or halogenated derivatives of the indole ring.

Scientific Research Applications

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:

    1-(2-hydroxy-2-(1H-indol-5-yl)ethyl)-3-(o-tolyl)urea: Lacks the methyl group on the indole ring, which may affect its biological activity and chemical reactivity.

    1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-phenylurea: Substitution of the tolyl group with a phenyl group, which may alter its interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-5-3-4-6-16(13)21-19(24)20-12-18(23)15-7-8-17-14(11-15)9-10-22(17)2/h3-11,18,23H,12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRIWYLZCURYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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